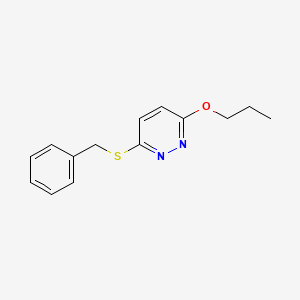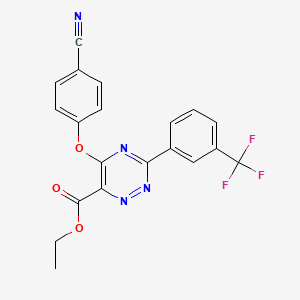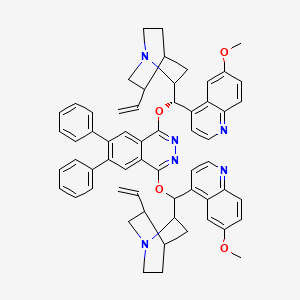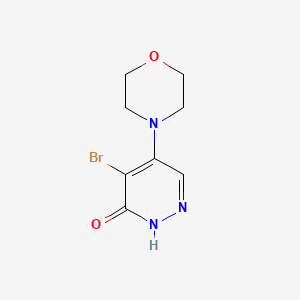
(2-Methoxy-6-methylpyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-6-methylpyrimidin-4-yl)methanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of (2-Methoxy-6-methylpyrimidin-4-yl)methanol typically involves the reaction of 2-methoxy-6-methylpyrimidine with formaldehyde under basic conditions. The reaction is carried out in a solvent such as methanol, and the product is isolated through crystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2-Methoxy-6-methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(2-Methoxy-6-methylpyrimidin-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methoxy-6-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(2-Methoxy-6-methylpyrimidin-4-yl)methanol can be compared with other similar compounds such as:
(4-Methoxy-pyridin-2-yl)methanol: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-4-methylpyridine: This compound has an amino group instead of a methoxy group and is used in similar applications.
6-Bromo-2-chloropyridin-3-ol: This compound has halogen substituents and is used in different chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties that make it suitable for various applications in research and industry .
Properties
CAS No. |
63235-15-4 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(2-methoxy-6-methylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(4-10)9-7(8-5)11-2/h3,10H,4H2,1-2H3 |
InChI Key |
HICYUCBAODNNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


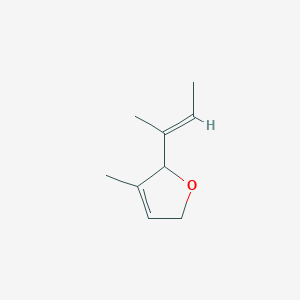
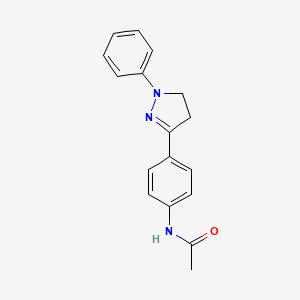

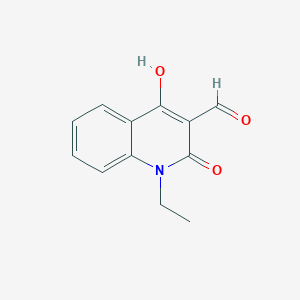
![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)
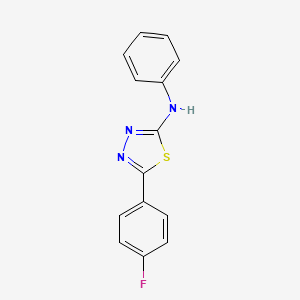
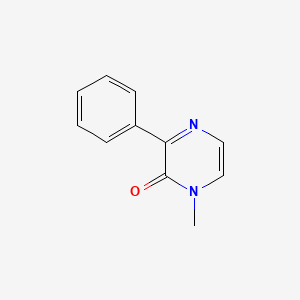
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
![6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine](/img/structure/B15212760.png)
